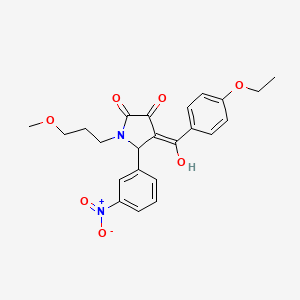
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol, also known as DFPM, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazolyl-pyrimidines and has shown promising results in various scientific research studies. In
Mécanisme D'action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In addition, 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has been shown to have antiviral activity against various viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has also been shown to have low toxicity and good solubility in aqueous solutions. However, 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has some limitations for lab experiments. It has poor bioavailability and is rapidly metabolized in vivo, which may limit its efficacy in animal models.
Orientations Futures
There are several future directions for the study of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination therapy with other anticancer drugs. Additionally, further studies are needed to optimize the synthesis method of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol and to improve its bioavailability in vivo.
Conclusion
In conclusion, 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol is a chemical compound that has shown promising results in various scientific research studies. It has been extensively studied for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol and to explore its potential use in various therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-fluorobenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with hydrazine hydrate to yield 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol. This synthesis method has been optimized to produce high yields of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol with good purity.
Applications De Recherche Scientifique
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-(4-fluorophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-9-7-10(2)18-15(17-9)20-14(21)8-13(19-20)11-3-5-12(16)6-4-11/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJURINMOAEDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS*,8aR*)-1-butyl-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5376924.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5376939.png)
![3-({1-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5376946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5376951.png)
![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5376954.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5376957.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376960.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5376973.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5376979.png)
![2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5376993.png)

![methyl 1-{[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5377014.png)